molecular formula C11H12N2O4 B567532 1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione CAS No. 1253792-09-4

1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione

Cat. No.: B567532
CAS No.: 1253792-09-4
M. Wt: 236.227
InChI Key: GDUDQVWTHGYSIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a pyrido[2,3-D][1,3]oxazine core. The presence of both nitrogen and oxygen atoms in the ring system imparts distinct chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione can be achieved through several methods. One common approach involves the organocatalyzed [4 + 2] annulation of carbon dioxide (CO₂) or carbonyl sulfide (COS) with allenamides. This method yields the desired oxazine derivatives under mild reaction conditions, with high regio- and chemo-selectivity .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of Lewis base catalysts in the organocatalytic process allows for efficient and cost-effective production, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. This interaction is facilitated by the unique structure of the oxazine ring, which allows for specific binding and activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyethyl)-7-phenyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione
  • 1-(2-Methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

Uniqueness

Compared to similar compounds, 1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione exhibits unique chemical properties due to the presence of the methoxyethyl and methyl groups.

Properties

IUPAC Name

1-(2-methoxyethyl)-7-methylpyrido[2,3-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-7-3-4-8-9(12-7)13(5-6-16-2)11(15)17-10(8)14/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUDQVWTHGYSIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)OC(=O)N2CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.